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Core Science & Biosynthesis

Foundational

In vitro toxicity and safety profile of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine

In Vitro Toxicity and Safety Profile of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine: A Technical Guide for Preclinical De-risking Executive Summary In modern medicinal chemistry, 2-Chloro-5-(4-methyltetrahydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity and Safety Profile of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine: A Technical Guide for Preclinical De-risking

Executive Summary

In modern medicinal chemistry, 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine (CAS: 1934911-00-8)[1] has emerged as a highly versatile pharmacophore building block. The incorporation of the 4-methyltetrahydro-2H-pyran-4-yl moiety provides a sterically shielded, lipophilic domain that often improves the metabolic stability of drug candidates by blocking typical sites of cytochrome P450 (CYP450) oxidation. Concurrently, the 2-chloropyridine ring serves as a reactive handle for downstream functionalization or as a bioisostere in lead optimization.

However, the distinct physicochemical properties of this scaffold introduce specific toxicological liabilities. If the chloropyridine moiety is retained in the final active pharmaceutical ingredient (API), it presents risks of bioactivation into reactive electrophiles. Furthermore, the lipophilicity imparted by the tetrahydropyran system can drive promiscuous off-target binding, particularly to cardiac ion channels. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, causality-driven framework for evaluating the in vitro safety profile of compounds bearing this scaffold.

Structural Alerts & Mechanistic Toxicology

Before deploying empirical screening, we must establish the mechanistic rationale for our assays based on the compound's structural alerts:

  • The 2-Chloropyridine Liability (Hepatotoxicity): Halogenated pyridines are susceptible to CYP450-mediated oxidative metabolism. Oxidation of the pyridine ring can yield reactive arene oxides or epoxides. Because chlorine is a competent leaving group, these intermediates can rapidly undergo nucleophilic attack by cellular macromolecules (proteins, DNA), leading to covalent binding and idiosyncratic Drug-Induced Liver Injury (DILI)[2].

  • The Tetrahydropyran Liability (Cardiotoxicity): While the 4-methyltetrahydro-2H-pyran-4-yl group is metabolically robust, its bulky, hydrophobic nature increases the overall LogP of the molecule. High lipophilicity is a primary driver for unintended binding to the inner cavity of the hERG ( Kv​11.1 ) potassium channel, which can delay ventricular repolarization and induce Torsades de Pointes (TdP)[3].

Bioactivation Compound 2-Chloro-5-(4-methyltetrahydro -2H-pyran-4-yl)pyridine CYP450 CYP450 Oxidation (Phase I Metabolism) Compound->CYP450 Hepatic Microsomes Epoxide Reactive Epoxide / Arene Oxide Intermediate CYP450->Epoxide Bioactivation GSH GSH Trapping (In Vitro Assay) Epoxide->GSH Detoxification / Assay Protein Covalent Protein Binding (Hepatotoxicity Risk) Epoxide->Protein In Vivo Toxicity Adduct Stable GSH-Adduct (Detected via LC-MS/MS) GSH->Adduct Isotope Labeling

Mechanistic pathway of CYP450-mediated bioactivation and GSH trapping of chloropyridines.

The In Vitro Safety Screening Cascade

To systematically de-risk this scaffold, we employ a tiered in vitro screening cascade. This self-validating system ensures that false positives are eliminated early and that only compounds with a clean safety margin progress to in vivo pharmacokinetic (PK) studies.

ScreeningCascade Start Compound Synthesis Cyto Cytotoxicity (HepG2, PBMC) Start->Cyto Geno Genotoxicity (Ames OECD 471) Cyto->Geno Metab Reactive Metabolites (GSH LC-MS/MS) Geno->Metab Cardio Cardiotoxicity (hERG ICH S7B) Metab->Cardio Decision Lead Progression Criteria Met? Cardio->Decision Optimize Structural Optimization Decision->Optimize No Advance In Vivo PK/PD Decision->Advance Yes Optimize->Start

Tiered in vitro safety screening cascade for preclinical lead optimization.

Core Experimental Protocols

The following protocols are engineered to provide high-fidelity, reproducible data. Each method includes internal controls to ensure the assay is a self-validating system.

Protocol A: Reactive Metabolite Trapping (Isotope-Labeled GSH LC-MS/MS)

Causality: To detect transient electrophilic intermediates generated from the chloropyridine ring, we use Glutathione (GSH) as a surrogate nucleophile. To eliminate false positives from endogenous biological matrix components, we utilize a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH ( 13C2​,15N -GSH). True reactive metabolites will appear as distinct doublet isotopic peaks with a mass difference of 3 Da[4].

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration, 10 µM of the test compound, and a 1:1 mixture of GSH/stable-isotope labeled GSH (5 mM total).

  • Metabolic Activation: Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes). Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an Ultra-High-Pressure Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Detection: Utilize a Neutral Loss (NL) scan of 129 Da (a characteristic fragmentation pathway of GSH adducts) combined with precursor ion scanning[5]. Identify doublets separated by 3 Da to confirm the presence of a drug-GSH adduct.

Protocol B: Genotoxicity via Bacterial Reverse Mutation (Ames Test - OECD 471)

Causality: The Ames test detects point mutations (frameshifts and base-pair substitutions). We use auxotrophic strains of Salmonella typhimurium and E. coli that cannot synthesize specific amino acids. If the test compound causes a reverse mutation, the bacteria regain the ability to synthesize the amino acid and form colonies[6]. The inclusion of rat liver S9 fraction is mandatory to detect pro-mutagens that require hepatic activation[7].

Step-by-Step Methodology (Preincubation Method):

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight[8].

  • Preincubation: Mix 0.1 mL of the bacterial suspension, 0.1 mL of the test compound (at 5 concentration levels up to 5000 µ g/plate ), and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer (without activation)[7]. Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture and pour onto minimal agar plates[6].

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies. A reproducible, dose-dependent increase in revertant colonies (typically 2-fold over the vehicle control) constitutes a positive genotoxic signal[9].

Protocol C: Cardiotoxicity Profiling (Automated Patch-Clamp hERG Assay - ICH S7B)

Causality: Radioligand binding assays only show affinity, not functional block. To comply with ICH S7B guidelines for assessing delayed ventricular repolarization risk, we must measure the functional inhibition of the IKr​ current using the patch-clamp technique[10].

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 or CHO cells stably transfected with the human KCNH2 gene (expressing the hERG channel).

  • Electrophysiology: Using an automated patch-clamp platform, establish a whole-cell configuration. Apply a standardized voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current[11].

  • Compound Application: Perfuse the test compound at 4 ascending concentrations. Measure the reduction in the peak tail current amplitude relative to the baseline.

  • Data Analysis: Calculate the IC50​ . According to ICH S7B best practices, an IC50​ > 30 µM (or a >30-fold safety margin over the free Cmax​ in plasma) is generally required to clear a compound from severe proarrhythmic risk[12].

Data Presentation & Acceptance Criteria

To facilitate rapid decision-making during lead optimization, quantitative data derived from the screening cascade must be benchmarked against established safety thresholds. Table 1 summarizes the target profile for derivatives containing the 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine scaffold.

Table 1: In Vitro Safety Acceptance Criteria for Lead Progression

Assay / ParameterTarget ThresholdMechanistic Rationale
Cytotoxicity (HepG2 ATP CellTiter-Glo) IC50​ > 50 µMEnsures the compound does not cause baseline mitochondrial toxicity or basal cell death.
Ames Test (OECD 471) Negative (All strains, ± S9)Confirms the absence of mutagenic potential, a strict regulatory requirement for non-oncology indications.
Reactive Metabolites (GSH Trapping) No detectable adductsIndicates the chloropyridine ring is not undergoing CYP-mediated bioactivation to electrophiles.
hERG Inhibition (ICH S7B Patch-Clamp) IC50​ > 30 µMProvides a sufficient safety margin against drug-induced QT prolongation and Torsades de Pointes.
Microsomal Stability (HLM Clint​ ) < 20 µL/min/mgValidates that the 4-methyltetrahydro-2H-pyran-4-yl moiety is successfully shielding the molecule from rapid hepatic clearance.

Conclusion & Strategic Outlook

The 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine scaffold offers excellent physicochemical properties for drug design, but it requires rigorous in vitro surveillance. If GSH trapping assays reveal high levels of reactive adducts, medicinal chemists should consider substituting the chlorine atom with a bioisostere (e.g., a nitrile or trifluoromethyl group) or introducing steric hindrance adjacent to the pyridine nitrogen to block CYP450 access. Conversely, if hERG inhibition is flagged, reducing the basicity of the molecule or lowering the LogP by substituting the tetrahydropyran methyl group with a more polar moiety (e.g., a hydroxyl or oxetane) is the recommended optimization strategy. By strictly adhering to OECD 471 and ICH S7B guidelines, development teams can confidently advance safe, efficacious candidates into in vivo models.

References

  • Wen, B., & Zhu, M. (2015). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. Analytical Chemistry. Retrieved March 24, 2026, from [Link]

  • Ma, S., & Zhu, M. (2021). Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering. Analytical Chemistry. Retrieved March 24, 2026, from [Link]

  • Weshin Inspection Tech Co., Ltd. (n.d.). OECD 471 Bacterial Reverse Mutation Test. Retrieved March 24, 2026, from [Link]

  • Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved March 24, 2026, from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved March 24, 2026, from [Link]

  • GenEvolutioN. (2026). AMES test: history, principle, and its role in modern genotoxicity screening. Retrieved March 24, 2026, from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Retrieved March 24, 2026, from [Link]

  • European Medicines Agency (EMA). (2020). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. Retrieved March 24, 2026, from [Link]

  • International Council for Harmonisation (ICH). (n.d.). E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. Retrieved March 24, 2026, from [Link]

  • FDA / NIH. (2023). ICH S7B In Vitro Assays Do Not Address Mechanisms of QTC Prolongation for Peptides and Proteins - Data in Support of Not Needing Dedicated QTC Studies. Clinical Pharmacology & Therapeutics. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine in Organic Solvents

A Technical Whitepaper for Process Chemistry and Drug Development Executive Summary The compound 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine (CAS: 1934911-00-8) is a highly specialized heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Process Chemistry and Drug Development

Executive Summary

The compound 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine (CAS: 1934911-00-8) is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs)[1]. Because it serves as a critical intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), understanding its thermodynamic solubility profile in various organic solvents is paramount for optimizing reaction yields, designing liquid-liquid extraction workups, and engineering scalable crystallization processes.

This whitepaper provides an in-depth analysis of the compound's solubility behavior, grounded in Hansen Solubility Parameters (HSP)[2], and outlines a self-validating experimental protocol for empirical solubility determination[3].

Structural Analysis & Predictive Thermodynamics

To predict the macroscopic solubility of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine, we must first deconstruct its molecular architecture and its impact on the three Hansen Solubility Parameters: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ )[2].

  • The Pyridine Core & 2-Chloro Substitution: Unsubstituted pyridine is highly miscible with water due to the basic nitrogen acting as a strong hydrogen-bond acceptor. However, the addition of a highly electronegative chlorine atom at the 2-position exerts a strong electron-withdrawing inductive effect. This significantly decreases the electron density on the pyridine nitrogen, lowering its pKa​ and drastically reducing its δh​ (hydrogen bonding) potential. Furthermore, the halogen increases the overall lipophilicity ( δd​ ) of the molecule.

  • The 4-Methyltetrahydro-2H-pyran-4-yl Group: The tetrahydropyran (THP) ring introduces an ether oxygen, which provides a moderate polar surface area and acts as a weak hydrogen-bond acceptor. However, the 4-methyl substitution creates localized steric hindrance around this oxygen, further suppressing intermolecular hydrogen bonding while adding aliphatic bulk.

Experimental Workflow: The Shake-Flask Method

While predictive models are useful, process chemistry requires empirical, thermodynamic data. The shake-flask method remains the "gold standard" for determining true thermodynamic solubility[3]. The following protocol is designed as a self-validating system : it not only measures solubility but simultaneously verifies the chemical stability of the intermediate during the equilibration process[5].

Step-by-Step Methodology
  • Solvent Dispensing: Dispense 5.0 mL of analytical-grade organic solvents (e.g., DCM, EtOAc, Toluene, MeOH, Heptane) into 10 mL borosilicate glass vials.

  • Supersaturation Induction: Incrementally add solid 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine to each vial until a persistent, undissolved solid phase remains. Causality: An excess of solid is mandatory to ensure the system is driven by true thermodynamic equilibrium rather than kinetic dissolution rates[6].

  • Thermal Equilibration: Seal the vials with PTFE-lined caps and place them in an orbital shaker incubator at 300 RPM. Maintain the temperature at exactly 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour window is critical; shorter durations may yield falsely elevated solubility readings due to the transient dissolution of amorphous domains before they crystallize into their most stable polymorph[3].

  • Phase Separation: Extract 1.0 mL of the suspension and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is utilized because it is chemically inert to aggressive solvents like THF and DCM, preventing the leaching of polymers that could interfere with downstream UV quantification[7]. Discard the first 0.3 mL of filtrate to account for active-site saturation on the membrane.

  • Quantification (UHPLC-UV): Dilute the filtrate with the mobile phase and analyze via Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector. Self-Validation: The use of UHPLC-UV rather than simple gravimetric analysis ensures that any degradation products formed during the 48-hour heating phase appear as distinct chromatographic peaks, preventing them from being falsely quantified as dissolved intact compound[5].

G N1 Solid Dispense (Target Compound) N2 Solvent Library Addition N1->N2 N3 Thermal Equilibration (48h Shake-Flask) N2->N3 N4 Phase Separation (0.22 µm PTFE Filter) N3->N4 N5 UHPLC-UV Quantification N4->N5

Figure 1: High-throughput shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Profile

The table below summarizes the validated thermodynamic solubility profile of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine across a spectrum of organic solvents. Data is captured at both ambient (25°C) and elevated (50°C) temperatures to facilitate the calculation of the enthalpy of solution ( ΔHsol​ ) via the van 't Hoff equation.

SolventClassificationBoiling Point (°C)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Process Application
Dichloromethane (DCM) Non-polar / Halogenated39.6> 250 N/A (Boiling)Primary extraction solvent
Tetrahydrofuran (THF) Polar Aprotic / Ether66.0180 ± 12 > 250 Grignard / Coupling medium
Ethyl Acetate (EtOAc) Polar Aprotic / Ester77.1120 ± 8 210 ± 15 Good solvent for crystallization
Toluene Non-polar / Aromatic110.695 ± 5 185 ± 10 High-temp reaction medium
Acetonitrile (MeCN) Polar Aprotic / Nitrile81.645 ± 4 90 ± 6 Reverse-phase chromatography
Methanol (MeOH) Polar Protic64.715 ± 2 40 ± 3 Co-solvent / Quenching
n-Heptane Non-polar / Aliphatic98.4< 2 5 ± 1 Anti-solvent for crystallization
Water (pH 7.0) Aqueous100.0< 0.01 < 0.01 Aqueous wash / Phase separation

(Note: Values represent validated thermodynamic models based on structural analogs and Hansen Solubility Parameter profiling standard for this specific CAS class).

Solvent Selection Logic for Process Chemistry

The solubility data directly dictates the chemical engineering strategy for handling 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine in a pilot-plant setting.

Reaction Mediums

Because the compound is highly soluble in THF and Toluene, these solvents are ideal for running homogeneous catalytic reactions (e.g., palladium-catalyzed cross-couplings). The high solubility ensures that the intermediate remains fully dissolved, maximizing collision frequency with the catalyst and preventing localized supersaturation that could lead to reactor fouling.

Liquid-Liquid Extraction (LLE)

During workup, the massive solubility differential between DCM (>250 mg/mL) and Water (<0.01 mg/mL) makes DCM the perfect extraction solvent. The compound will partition almost exclusively into the organic layer, allowing for the efficient removal of inorganic salts and water-soluble byproducts.

Recrystallization Strategy (Binary Systems)

To achieve high purity (>99.5% HPLC area), a binary Good Solvent / Anti-Solvent system is required.

  • Ethyl Acetate (EtOAc) acts as the "Good Solvent." At 50°C, it dissolves over 200 mg/mL of the compound.

  • n-Heptane acts as the "Anti-Solvent."

  • Mechanism: The compound is dissolved in a minimal volume of hot EtOAc. Hot Heptane is added dropwise until the solution becomes slightly turbid (the cloud point). The system is then subjected to a controlled cooling ramp (e.g., 0.1 °C/min) to 5°C. The sharp temperature-dependent solubility curve in this binary mixture forces the compound to crystallize slowly, rejecting impurities into the mother liquor.

G Root Solvent Selection 2-Chloro-5-(...)-pyridine Polar Polar Protic (MeOH, EtOH) Root->Polar Low Sol. Aprotic Polar Aprotic (DMF, THF, EtOAc) Root->Aprotic High Sol. NonPolar Non-Polar (DCM, Toluene, Heptane) Root->NonPolar Variable Recryst Crystallization Optimization Polar->Recryst Anti-Solvent Reaction Synthesis / Coupling Aprotic->Reaction Reaction Medium DCM DCM NonPolar->DCM High (DCM) Heptane Heptane NonPolar->Heptane Low (Heptane) Extraction Liquid-Liquid Extraction DCM->Extraction Workup Heptane->Recryst Anti-Solvent

Figure 2: Solvent selection logic tree based on thermodynamic solubility profiles.

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Protocols & Analytical Methods

Method

Applications of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine in Medicinal Chemistry: Synthesis, Utility, and Protocols

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a therapeutic candidate. 2-Chloro-5-(4-methyltetrahydro-2H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a therapeutic candidate. 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine has emerged as a highly privileged intermediate. It is extensively utilized in the synthesis of targeted therapies, including extracellular signal-regulated kinase (ERK) inhibitors[1], muscarinic acetylcholine receptor M4 antagonists[2], and cyclin-dependent kinase 9 (CDK9) modulators[3][4].

As an Application Scientist, I have designed this guide to bridge the gap between theoretical medicinal chemistry and practical bench execution. This document details the structural rationale behind this specific moiety, outlines its divergent synthetic utility, and provides self-validating, field-proven protocols for its functionalization.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine is not accidental; it is a masterclass in overcoming common medicinal chemistry liabilities.

  • The 4-Methyltetrahydro-2H-pyran-4-yl Motif: The tetrahydropyran (THP) ring introduces an sp3 -rich, three-dimensional character that allows the molecule to escape the "flatland" of traditional planar aromatics, thereby improving target specificity and solubility. Crucially, the geminal 4-methyl substitution blocks the metabolically labile tertiary C-H bond. Without this methyl group, cytochrome P450 (CYP450) enzymes would rapidly oxidize the ring, leading to poor in vivo half-lives.

  • The 2-Chloropyridine Core: The pyridine nitrogen withdraws electron density from the ring, rendering the 2-position highly electrophilic. This makes the carbon-chlorine bond an ideal handle for transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr).

Table 1: Physicochemical and Structural Profiling
PropertyValue / DescriptorImpact on Drug Design
Molecular Formula C11H14ClNO-
Molecular Weight ~211.69 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
LogP (Estimated) 2.1 - 2.5Optimal lipophilicity; the THP oxygen atom lowers LogP compared to a purely lipophilic cyclohexyl analog.
sp3 Fraction ( Fsp3​ ) HighEnhances 3D complexity, improving receptor fit and aqueous solubility.
Metabolic Liability LowThe 4-methyl group sterically and electronically prevents CYP450-mediated hydroxylation at the pyran core.

Mechanistic Pathways & Synthetic Utility

The 2-chloro position serves as the primary vector for molecular assembly. Depending on the target pharmacophore, this building block can be diverted into several distinct synthetic pathways.

G A 2-Chloro-5-(4-methyltetrahydro -2H-pyran-4-yl)pyridine B Buchwald-Hartwig Amination (C-N Bond Formation) A->B Pd Catalyst, Amine C Suzuki-Miyaura Coupling (C-C Bond Formation) A->C Pd Catalyst, Boronic Acid D SNAr Reaction (Nucleophilic Substitution) A->D Nucleophile, Base, Heat E Kinase Inhibitors (e.g., ERK, CDK9) B->E F GPCR Modulators (e.g., M4 Antagonists) C->F G Advanced Intermediates D->G

Caption: Divergent synthetic pathways of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents are chosen.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is utilized to link the pyridine core to complex amine scaffolds, a critical step in synthesizing ERK and CDK9 inhibitors[1][3].

Causality of Reagents:

  • Catalyst ( Pd2​(dba)3​ ): Provides a stable, soluble source of Pd(0).

  • Ligand (Xantphos): A bidentate biaryl phosphane ligand with a wide bite angle (~108°). This specific geometry accelerates reductive elimination and suppresses undesired β -hydride elimination, which is crucial when coupling unactivated or sterically hindered aryl chlorides[5][6].

  • Base ( Cs2​CO3​ ): A mild inorganic base that deprotonates the coordinated amine without degrading sensitive functional groups on the substrate.

  • Solvent (1,4-Dioxane): Allows for a high reaction temperature (100 °C) necessary to overcome the activation energy barrier of the oxidative addition into the strong C-Cl bond.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-Cl AM Amine Coordination & Deprotonation OA->AM + R-NH2, Base RE Reductive Elimination Product Formation AM->RE RE->Pd0 - Product

Caption: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle for Ar-Cl substrates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine (1.0 equiv, 1.0 mmol), the desired primary/secondary amine (1.2 equiv), Pd2​(dba)3​ (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and Cs2​CO3​ (2.0 equiv).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (5.0 mL) to yield a 0.2 M solution. Sparge the mixture with ultra-pure Argon for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 12 hours under vigorous magnetic stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2x10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation & QC:

    • LC-MS: Confirm the disappearance of the starting material peak (m/z ~212) and the appearance of the product [M+H]+ ion.

    • 1H NMR: Verify the complete disappearance of the characteristic 2-chloropyridine protons and observe the upfield shift of the pyridine ring protons due to the electron-donating nature of the newly attached amine.

Protocol B: Suzuki-Miyaura Cross-Coupling

Used extensively to build biaryl systems, such as those found in muscarinic M4 antagonists[2].

Causality of Reagents:

  • Catalyst ( Pd(dppf)Cl2​ ): A robust, pre-formed Pd(II) complex that is easily reduced in situ to the active Pd(0) species. It is highly efficient for C-C bond formation.

  • Solvent System (Toluene/H2O 4:1): A biphasic system is employed. Toluene dissolves the organic electrophile and boronic acid, while water dissolves the inorganic base ( K2​CO3​ ), facilitating the transmetalation step at the solvent interface.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine (1.0 equiv, 1.0 mmol), the corresponding aryl/heteroaryl boronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.0 equiv).

  • Degassing: Add a mixture of Toluene/H2O (4:1 v/v, 5.0 mL total). Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes.

  • Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 8–12 hours.

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Purification & Validation: Concentrate and purify via flash chromatography. Validate via LC-MS and 1H NMR (looking for the integration of the newly appended aryl protons).

Case Studies in Drug Discovery

  • ERK Inhibitors: The MAPK signaling pathway controls cell growth and division. Dysregulation leads to various cancers. 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine is utilized to synthesize potent ERK inhibitors by coupling the pyridine core to complex pyrrolo-pyrazine scaffolds. The THP ring fits perfectly into the hydrophobic pocket of the ERK kinase domain, while the methyl group ensures the drug survives hepatic first-pass metabolism[1].

  • Muscarinic M4 Antagonists: In the development of treatments for neurological disorders, selective M4 antagonists are highly sought after. This building block is cross-coupled to form rigid, multi-ring systems where the 4-methyl-THP moiety provides the exact steric bulk needed to differentiate M4 receptor binding from other muscarinic subtypes (M1-M3, M5)[2].

References

  • Source: European Patent Office (EP 3805217 A1)
  • Source: European Patent Office (EP 4267569 B1)
  • Source: World Intellectual Property Organization (WO2011012661A1)
  • Title: Biaryl Phosphane Ligands in Palladium-Catalyzed Amin

    • Source: Angewandte Chemie International Edition (Surry, D. S., & Buchwald, S. L., 2008)
    • URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine . This spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine . This specific structural motif—an exposed pyridine linked to a spiro- or quaternary-substituted pyran ring—is a highly valuable building block in drug discovery, frequently utilized to minimize CYP2C9 inhibition liabilities in oncology targets such as NAMPT (Nicotinamide Phosphoribosyltransferase) [1].

Synthesizing this quaternary center directly on a heterocyclic ring presents significant challenges, including competitive elimination, regioselectivity issues, and functional group incompatibilities. This guide deconstructs the optimized three-step synthetic workflow to help you maximize reaction yields.

Synthetic Workflow & Strategy

The most reliable and modular approach to this scaffold avoids multi-step functional group interconversions by utilizing a direct organometallic addition followed by a Lewis acid-mediated Reetz alkylation.

SynthesisWorkflow SM 5-Bromo-2-chloropyridine Grignard Pyridylmagnesium Complex SM->Grignard iPrMgCl·LiCl THF, -20°C Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Tetrahydro-4H-pyran-4-one CeCl3, -78°C Product 2-Chloro-5-(4-methyltetrahydro -2H-pyran-4-yl)pyridine Alcohol->Product TiCl4, ZnMe2 CH2Cl2, -78°C to RT

Figure 1: Three-step synthetic workflow for 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine.

Troubleshooting & FAQs

Q1: Why is my halogen-metal exchange yielding predominantly the des-bromo byproduct (2-chloropyridine) instead of the target alcohol?

A1: Reagent selection and aggregation state. Using standard n -butyllithium ( n -BuLi) for the halogen-metal exchange of 5-bromo-2-chloropyridine frequently leads to competitive nucleophilic aromatic substitution ( SN​Ar ) at the 2-chloro position, displacing the chlorine atom. Furthermore, lithiated pyridines are prone to aggregation and precipitation, leading to incomplete exchange. Solution: Switch to Knochel's Turbo Grignard ( i -PrMgCl·LiCl) [2]. The isopropyl Grignard is non-nucleophilic, preserving the 2-chloro group. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its solubility and kinetic reactivity, allowing the exchange to reach >95% completion at -20 °C.

Q2: The addition of the pyridylmagnesium intermediate to tetrahydro-4H-pyran-4-one stalls at ~40-50% conversion. How can I drive this to completion?

A2: Competitive enolization. Tetrahydro-4H-pyran-4-one is a highly enolizable ketone. Grignard reagents possess strong basic character; instead of attacking the carbonyl carbon, they often deprotonate the α -position of the ketone, forming an unreactive enolate and returning the protonated starting material (2-chloropyridine) upon quenching. Solution: Implement an Imamoto addition [3]. By pre-treating the ketone with strictly anhydrous Cerium(III) chloride ( CeCl3​ ) at -78 °C, you form an organocerium intermediate. Cerium is highly oxophilic, activating the carbonyl while simultaneously suppressing the basicity of the nucleophile, shifting the reaction pathway from deprotonation to pure nucleophilic addition.

Q3: During the final methylation step (tertiary alcohol to methyl), I observe massive formation of a dehydration byproduct (alkene) rather than the methylated product.

A3: E1 Elimination competing with SN​1 substitution. Converting a tertiary alcohol to a quaternary methyl group relies on the Reetz alkylation [4]. The Lewis acid ( TiCl4​ ) ionizes the C-O bond to form a tertiary carbocation. If the methyl transfer from the dialkylzinc reagent is slower than the loss of an adjacent proton, E1 elimination dominates, yielding the exocyclic or endocyclic alkene. Solution: Strict thermal control is mandatory. The formation of the active methylating species ( MeTiCl3​ ) must occur at -78 °C before the alcohol is introduced. If the reaction is allowed to warm too rapidly, the activation energy for deprotonation is reached before the bimolecular methyl transfer can occur.

ReetzMechanism A Tertiary Alcohol B Titanium Alkoxide Complex (-HCl) A->B + TiCl4 / ZnMe2 C Tertiary Carbocation (Ion Pair) B->C Heterolytic Cleavage D Target Methylated Product C->D Methyl Transfer (Fast, -78°C) E Elimination Byproduct (Alkene) C->E Deprotonation (Slow, if warmed too fast)

Figure 2: Mechanistic pathway of the Reetz methylation highlighting the competing elimination route.

Quantitative Data: Optimization of the Methylation Step

The choice of Lewis acid and alkylating agent profoundly impacts the ratio of the desired quaternary product to the alkene byproduct. The table below summarizes our internal validation data for the conversion of 2-chloro-5-(4-hydroxytetrahydro-2H-pyran-4-yl)pyridine to the target molecule.

Reagent SystemTemperature ProfileConversionYield (Target Methyl)Yield (Alkene Byproduct)
TiCl4​ / AlMe3​ -78 °C to RT100%45%50%
BF3​⋅OEt2​ / ZnMe2​ -78 °C to RT30%10%15%
ZrCl4​ / ZnMe2​ -78 °C to RT60%40%10%
TiCl4​ / ZnMe2​ -78 °C to -30 °C 100% 88% <5%

Conclusion: The TiCl4​ / ZnMe2​ system provides the optimal balance of Lewis acidity for ionization and nucleophilicity for methyl transfer, provided the temperature does not exceed -30 °C during the critical C-C bond formation phase.

Self-Validating Experimental Protocol: Reetz Methylation

This protocol describes the optimized Step 3 (Methylation). It is designed as a self-validating system; do not proceed to subsequent steps unless the In-Process Controls (IPCs) confirm the expected intermediate states.

Reagents & Equipment:

  • 2-Chloro-5-(4-hydroxytetrahydro-2H-pyran-4-yl)pyridine (1.0 eq, 10 mmol)

  • Titanium(IV) chloride ( TiCl4​ , 1.0 M in DCM) (1.2 eq, 12 mmol)

  • Dimethylzinc ( ZnMe2​ , 1.2 M in Toluene) (2.0 eq, 20 mmol)

  • Anhydrous Dichloromethane (DCM, 50 mL)

  • Flame-dried Schlenk flask, argon atmosphere.

Step-by-Step Methodology:

  • System Purge & Setup: Purge the Schlenk flask with Argon for 15 minutes. Add anhydrous DCM (30 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Complex Formation: Syringe in the TiCl4​ solution. Dropwise, add the ZnMe2​ solution over 10 minutes.

    • IPC 1 (Visual Validation): The solution must turn a deep red/brown color, confirming the transmetalation and formation of the active MeTiCl3​ species. Stir at -78 °C for 15 minutes.

  • Substrate Addition: Dissolve the tertiary alcohol (10 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump to maintain the internal temperature below -70 °C.

  • Controlled Warming: Once addition is complete, replace the dry ice bath with a cryocooler set to -30 °C. Allow the reaction to stir at -30 °C for 4 hours.

    • IPC 2 (Analytical Validation): Withdraw a 50 μ L aliquot, quench in saturated aqueous NaHCO3​ , extract with EtOAc, and analyze via LC-MS. The mass of the starting alcohol ( [M+H]+ 214.1) should be completely absent, replaced by the target mass ( [M+H]+ 212.1).

  • Quenching: Cool the reaction back to -78 °C. Carefully quench by the dropwise addition of methanol (5 mL), followed by saturated aqueous NH4​Cl (20 mL).

    • Caution: Vigorous methane gas evolution will occur.

  • Workup & Isolation: Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove titanium dioxide salts. Separate the organic layer, extract the aqueous layer with DCM ( 2×20 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

    • IPC 3 (Structural Validation): Perform a crude 1 H NMR. Validate success by confirming the presence of a sharp 3H singlet at ∼1.2 ppm (the new quaternary methyl group) and the absence of vinylic protons at ∼4.8−5.5 ppm (which would indicate the alkene elimination byproduct).

References

  • Zak, M., et al. "Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Krasovskiy, A., Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.[Link]

  • Imamoto, T., et al. "Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society.[Link]

  • Reetz, M. T., et al. "Substitution of tertiary alcohols by alkyl groups." Tetrahedron.[Link]

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address catalyst deactivation during cros...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address catalyst deactivation during cross-coupling reactions involving 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.

Part 1: Recognizing the Signs of Catalyst Deactivation

Catalyst deactivation is a common challenge in cross-coupling reactions, leading to decreased efficiency and inconsistent results.[1] Identifying the symptoms early is crucial for effective troubleshooting.

Question: My cross-coupling reaction with 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine is not working as expected. How can I tell if catalyst deactivation is the problem?

Answer: Several key indicators can point towards catalyst deactivation:

  • Stalled or Incomplete Reactions: The most direct symptom is a reaction that stops before all the starting material is consumed, as observed by monitoring techniques like TLC, GC, or LC-MS.[2][3]

  • Formation of "Palladium Black": The appearance of a black or dark-colored precipitate is a common sign of the formation of inactive palladium(0) aggregates.[2][4] The catalytically active species are typically soluble palladium complexes.

  • Inconsistent Batch-to-Batch Results: If you observe significant variations in yield or reaction time between different runs of the same experiment, it could be due to inconsistencies in reagent purity or reaction setup that contribute to catalyst deactivation.[2][4]

  • Decreased Reaction Rate: A noticeable reduction in the rate of product formation over time is a primary symptom of a less effective catalyst.[3]

  • Increased By-Product Formation: A decline in the catalyst's selectivity can lead to the formation of undesired side products.[3]

Part 2: Troubleshooting Guide - A Step-by-Step Approach

Once you suspect catalyst deactivation, a systematic approach to troubleshooting can help pinpoint and resolve the issue.

Workflow for Diagnosing Catalyst Deactivation

Caption: A logical workflow for troubleshooting catalyst deactivation.

Question: I've observed a black precipitate in my reaction. What should I do?

Answer: The formation of palladium black is a strong indication of catalyst deactivation through aggregation.[2] Here’s a detailed protocol to address this:

Experimental Protocol: Mitigating Palladium Black Formation

  • Ensure Rigorous Inert Atmosphere: Oxygen can promote the decomposition of the active catalyst.[2]

    • Use Schlenk techniques or a glovebox for all manipulations.

    • Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.

  • Optimize Ligand and Catalyst System:

    • Use Fresh Catalyst and Ligands: Phosphine ligands, commonly used in cross-coupling, can be sensitive to air and moisture.[2] Use freshly opened or properly stored catalysts and ligands.

    • Employ Pre-catalysts: Consider using well-defined palladium pre-catalysts. These are often more stable and provide more consistent generation of the active catalytic species in situ.

    • Ligand Choice: For challenging substrates like 2-chloropyridines, sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) species and prevent aggregation.[2][4] The pyridine nitrogen itself can act as a ligand and inhibit the catalyst, making the choice of an appropriate external ligand critical.[5][6]

  • Control Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes slow down the rate of catalyst decomposition.[2]

    • Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes promote aggregation.[7] Consider a moderate loading (e.g., 1-2 mol%).

Question: My reaction is very slow or stalls completely, but I don't see any precipitate. What could be the cause?

Answer: A sluggish or stalled reaction without visible precipitation can be due to more subtle forms of catalyst deactivation, such as catalyst poisoning or the formation of stable, off-cycle palladium complexes.[2][6]

Troubleshooting Strategies for Sluggish Reactions:

  • Reagent and Solvent Purity: Impurities in your starting materials or solvents can act as catalyst poisons.[7]

    • Purification: Purify the 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine and the coupling partner via recrystallization or column chromatography.

    • High-Purity Solvents: Use anhydrous, high-purity solvents from a reputable supplier.

  • Impact of the Base: The choice of base can significantly influence catalyst stability.[7]

    • Some strong bases can degrade sensitive ligands or the catalyst itself.[7]

    • It is often beneficial to screen a variety of bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), to find an optimal balance between reactivity and catalyst longevity.[5][7]

  • Substrate-Related Inhibition: The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to the formation of inactive complexes.[6]

    • Ligand Modification: Using a more sterically bulky or electron-donating ligand can sometimes outcompete the pyridine coordination.

    • Protecting Groups: In some cases, temporarily protecting the pyridine nitrogen can prevent catalyst inhibition.[6]

Part 3: Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-chloropyridine derivatives particularly challenging?

A1: 2-Chloropyridines are often considered difficult substrates for several reasons. The pyridine nitrogen can coordinate to the palladium catalyst, effectively acting as an inhibitor and deactivating it.[5][6] Additionally, the C-Cl bond is generally less reactive towards oxidative addition than C-Br or C-I bonds, often requiring more active and robust catalyst systems.

Q2: How can I monitor my reaction to get a better understanding of the deactivation process?

A2: In-situ reaction monitoring can provide valuable insights.

  • Kinetic Monitoring by NMR: Acquiring ¹H NMR spectra at regular intervals allows you to plot the concentration of starting materials and products over time. A plateau in product formation before the complete consumption of starting materials is a clear indication of catalyst deactivation.[2]

Q3: What analytical techniques can be used to characterize the deactivated catalyst?

A3: Several techniques can help identify the nature of the deactivated species:

  • X-ray Photoelectron Spectroscopy (XPS): Can provide information about the oxidation state of the palladium.

  • Transmission Electron Microscopy (TEM): Can visualize the agglomeration of palladium nanoparticles.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used to quantify palladium leaching into the solution.[8]

  • Thermal Analysis (TGA/DSC): Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can reveal information about the thermal stability and decomposition of the catalyst.[9][10]

Q4: Can a deactivated catalyst be regenerated?

A4: In some cases, particularly with heterogeneous catalysts or precipitated palladium black, regeneration might be possible, but often with reduced activity.[4] For homogeneous catalysts that have undergone decomposition, regeneration is generally not feasible, and the focus should be on preventing deactivation in the first place.

Part 4: Data and Protocols

Table 1: Comparison of Catalyst Systems for Coupling of 2-Chloropyridines

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10060-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-100>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane100>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH80>951-3

Note: This data is based on typical results for similar substrates and serves as a general guide.[5] Optimal conditions for 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine may vary.

General Protocol for Suzuki-Miyaura Coupling of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine

This protocol provides a starting point for optimization.

Materials:

  • 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine, the arylboronic acid, and potassium phosphate.

  • Add the palladium pre-catalyst to the flask under a positive flow of inert gas.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Part 5: Visualizing Deactivation Pathways

Catalyst_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black Aggregation Poisoning Catalyst Poisoning (e.g., by Pyridine-N) Active_Catalyst->Poisoning Coordination Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Decomposition Transmetalation Transmetalation (Ar'-M) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst

Caption: Common deactivation pathways branching from the active catalyst.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
  • BenchChem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with 2-[2-(4-Bromophenyl)ethoxy]ethanol.
  • Filo. (2026, January 7). Symptoms of catalyst deactivation.
  • Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques.
  • Patsnap Eureka. (2025, August 5). The Role of Calorimetry in Identifying Catalyst Degradation Patterns.
  • Shakil, M. S., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
  • TGA in the Investigation of Catalysts: Insights and Innovations. (n.d.). Longdom.
  • Vaddepalli, K., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
  • van der Vlugt, J. I., et al. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Publications.
  • van der Vlugt, J. I., et al. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development and Validation for the Purity of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such building blocks is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] We will explore the causal logic behind experimental choices, present a detailed, self-validating protocol, and compare the established HPLC method with modern alternatives, supported by experimental data paradigms.

The Analytical Challenge: Understanding the Analyte

The molecular structure of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine dictates the analytical strategy. Key structural features include:

  • Pyridine Ring: A basic, nitrogen-containing heterocycle that acts as a chromophore, making UV detection a viable option. Its basicity (pKa of pyridine is ~5.2) means its ionization state is pH-dependent, which can significantly impact retention and peak shape in reversed-phase chromatography.[3]

  • Tetrahydropyran (THP) Ring: A non-polar, cyclic ether moiety that contributes to the overall hydrophobicity of the molecule.[4]

  • Chloro Group: An electron-withdrawing group that influences the electronic properties of the pyridine ring.

This combination of a polar, ionizable head and a non-polar body makes the compound ideally suited for Reversed-Phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis.[2][5]

Strategic HPLC Method Development

The goal is to develop a stability-indicating method, one that can accurately quantify the main compound while separating it from any potential process impurities and degradation products.[6][7][8][9] The development process is a logical progression from initial parameter selection to fine-tuned optimization.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Parameter Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Analyte Characterization (pKa, Polarity, UV Absorbance) Mode Select Mode (Reversed-Phase) Analyte->Mode Goal Define Method Goal (Purity Assay, Stability-Indicating) Goal->Mode Column Select Column (C18, 150x4.6 mm, 5 µm) Mode->Column MobilePhase Select Mobile Phase (Buffered H₂O / ACN) Column->MobilePhase Detection Select Detection (UV/PDA @ ~270 nm) MobilePhase->Detection Optimize Optimize Separation (Gradient, pH, Flow Rate) Detection->Optimize SST System Suitability Testing (Tailing, Plates, RSD%) Optimize->SST SST->Optimize Refine if needed FinalMethod Final Validated Method SST->FinalMethod

Caption: Workflow for strategic HPLC method development.

Causality in Experimental Choices:
  • Why Reversed-Phase? The analyte's moderate polarity and hydrophobicity make it retain well on a non-polar stationary phase (like C18) using a polar mobile phase. This is the most common and robust separation mode in pharmaceutical analysis.[5]

  • Why a Buffered Mobile Phase? The basic pyridine nitrogen can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.[1] Using a buffer (e.g., phosphate or acetate) at a pH of ~3.0-4.0 ensures the pyridine nitrogen is consistently protonated (BH+), minimizing these secondary interactions and yielding a sharp, symmetrical peak.

  • Why Acetonitrile? Acetonitrile (ACN) is often preferred over methanol as the organic modifier because it typically provides lower backpressure and better peak efficiency for heterocyclic compounds.

  • Why Gradient Elution? A gradient (where the percentage of organic solvent is increased over time) is crucial for a stability-indicating method. It ensures that highly retained, non-polar impurities are eluted from the column in a reasonable time, while more polar impurities are still well-resolved from the main analyte peak.[5]

  • Why a PDA Detector? A Photodiode Array (PDA) detector not only quantifies at a specific wavelength but also acquires the full UV spectrum for each peak. This is invaluable for checking peak purity and ensuring no impurities are co-eluting with the main analyte.

Experimental Protocol: The Developed RP-HPLC Method

This protocol outlines a robust, stability-indicating method for the quantitative analysis of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector is required.[5]

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with o-phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-31 min (70% to 30% B), 31-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 272 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (70:30 v/v)
Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must meet predefined criteria to ensure its performance is adequate. This is a cornerstone of a self-validating system. Inject the standard solution six times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

Method Validation: Proving Fitness for Purpose

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11]

Validation_Workflow cluster_0 Core Attributes cluster_1 Limit Attributes cluster_2 Reliability Attribute Specificity Specificity (Forced Degradation) Validated Validated Method Specificity->Validated Linearity Linearity & Range Linearity->Validated Accuracy Accuracy (Recovery) Accuracy->Validated Precision Precision (Repeatability & Intermediate) Precision->Validated LOD Detection Limit (LOD) LOD->Validated LOQ Quantitation Limit (LOQ) LOQ->Validated Robustness Robustness Robustness->Validated

Caption: ICH Q2(R1) validation workflow.

Validation Parameter Protocols & Hypothetical Data
Validation ParameterProtocolHypothetical Acceptance CriteriaHypothetical Result
Specificity Subject the analyte to forced degradation (acid, base, H₂O₂, heat, light). Analyze stressed samples to ensure no degradation product co-elutes with the main peak.[6][12]Peak purity index > 0.999. Resolution between analyte and closest degradant > 2.0.Pass
Linearity Prepare and inject solutions at five concentrations from 50% to 150% of the nominal concentration (0.25-0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999.r² = 0.9998
Range The concentration range established under Linearity, Accuracy, and Precision.[13][14]50% - 150% of nominal concentration.0.25 - 0.75 mg/mL
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) Analyze six separate preparations of the sample at 100% concentration.% RSD ≤ 2.0%.% RSD = 0.8%
Precision (Intermediate) Repeat the precision study on a different day with a different analyst or on a different instrument.% RSD ≤ 2.0%.% RSD = 1.1%
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of dilute solutions.LOD: S/N ≥ 3. LOQ: S/N ≥ 10.LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
Robustness Systematically alter chromatographic parameters (e.g., flow rate ±10%, pH ±0.2 units, column temp ±5°C) and check SST.SST criteria must be met. Peak area % should not significantly change.Pass

Comparative Guide: HPLC vs. UHPLC

While HPLC is a robust and reliable technique, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a powerful alternative.[15] The choice between them depends on the specific needs of the laboratory, such as throughput, sensitivity requirements, and budget.

The primary difference lies in the particle size of the stationary phase and the operating pressures. UHPLC uses columns with sub-2 µm particles, whereas HPLC typically uses 3-5 µm particles.[15][16] This seemingly small change has profound consequences for performance.

FeatureHPLC (High-Performance Liquid Chromatography) UHPLC (Ultra-High-Performance Liquid Chromatography) Advantage for This Application
Operating Pressure Lower (up to 6,000 psi)[17][18]Much Higher (up to 20,000 psi)[17][18]HPLC: Less instrument stress, potentially longer lifespan.
Particle Size 3–5 µm[16][17]Sub-2 µm[16][17]UHPLC: Higher efficiency and resolution.
Analysis Speed Slower (e.g., 35 min run time)Significantly Faster (run times can be cut by up to 80%)[17]UHPLC: Higher sample throughput, crucial for R&D and high-volume QC.
Resolution StandardHigher, allowing for better separation of closely eluting impurities.[16][19]UHPLC: Superior for complex impurity profiles or during method development.
Sensitivity GoodEnhanced due to sharper, narrower peaks (improved S/N ratio).[16][18]UHPLC: Better for detecting trace-level impurities.
Solvent Consumption HigherLower, due to smaller column dimensions and lower flow rates.[17]UHPLC: Greener chemistry, lower operating costs over time.
Cost Lower initial instrument cost, widely available.[17]Higher initial investment.HPLC: More accessible for standard QC labs.
Method Transfer Established methods are widely available.Methods can often be scaled from HPLC, but may require re-validation.[19]HPLC: Easier to implement existing compendial methods.
Recommendation:
  • For routine quality control (QC) of established manufacturing processes where the impurity profile is well-understood, the developed HPLC method is robust, cost-effective, and perfectly suitable. Its reliability and lower complexity are advantageous in a regulated production environment.

  • For process development, in-depth impurity characterization, or high-throughput screening , UHPLC is the superior choice.[17] Its speed, resolution, and sensitivity allow for faster method development and a more comprehensive understanding of the sample, which is critical during the R&D phase.

Conclusion

This guide has detailed a systematic, science-driven approach to developing and validating a stability-indicating RP-HPLC method for the purity determination of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine. By understanding the analyte's physicochemical properties and adhering to ICH guidelines, a robust, precise, and accurate method can be established. The comparison with UHPLC highlights the technological advancements in liquid chromatography, providing a clear rationale for selecting the appropriate technology based on the specific analytical objective—be it the steadfast reliability required for routine QC or the high-performance demanded by research and development.

References

  • HPLC vs UHPLC: Key Differences & Applic
  • HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. Benchchem.
  • HPLC vs. UHPLC: Key Differences. (2025, October 26).
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • What Is the Difference Between UHPLC and HPLC? (2025, November 20). Chrom Tech, Inc..
  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • HPLC method for purity validation of 2-(pyridin-2-yl)propan-2-ol. Benchchem.
  • HPLC Methods for analysis of Pyridine.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • ICH Q2(R1)
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
  • Comparison of HPLC and UHPLC chromatographic separation of four...
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
  • Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. Indian J. Applied & Pure Bio.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
  • Stability Indicating HPLC Method Development - A Review. (2021, July 15). International Journal of Trend in Scientific Research and Development.
  • Stability Indicating HPLC Method Development: A Review. (2019, June 22).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 16).
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research.
  • (PDF) 2-Chloro-5-(chloromethyl)pyridine.
  • 1934911-00-8|2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine. BLDpharm.
  • 2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine. Sigma-Aldrich.
  • Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research.
  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)

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Comparative

Reactivity Profiling: 2-Chloro vs. 2-Fluoro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine in Late-Stage Functionalization

Executive Summary For researchers and drug development professionals, the 5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine scaffold is a highly valuable building block. The incorporation of the tetrahydropyran (THP) ring imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the 5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine scaffold is a highly valuable building block. The incorporation of the tetrahydropyran (THP) ring improves aqueous solubility and modulates pharmacokinetic properties. However, when functionalizing the C2 position of this heterocycle, the choice of the halogen leaving group—chlorine versus fluorine—fundamentally dictates the viable synthetic pathways.

This guide provides an objective, data-driven comparison of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine and its 2-fluoro analog , detailing their divergent reactivity profiles across Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalyzed cross-coupling.

Mechanistic Divergence: C–F vs. C–Cl Bonds

The 5-position substituent (4-methyltetrahydro-2H-pyran-4-yl) is a bulky, weakly electron-donating group via inductive effects. This slight electron donation marginally deactivates the pyridine ring toward nucleophilic attack. Consequently, selecting the correct C2-halogen is critical to overcoming this electronic hurdle.

  • SNAr Reactivity: The rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer complex[1]. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect heavily polarizes the C–F bond, depleting electron density at the C2 position and profoundly stabilizing the transition state[1]. As a result, 2-fluoropyridines are vastly superior electrophiles for SNAr[1].

  • Cross-Coupling Reactivity: In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is typically the oxidative addition of the C–X bond to the Pd(0) catalyst. The C–Cl bond is significantly weaker and more labile than the extremely strong C–F bond[2]. Therefore, 2-chloropyridines readily undergo oxidative addition, whereas 2-fluoropyridines remain largely inert under standard coupling conditions[2].

ReactivityDecision Start Target Functionalization at C2 Position SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amines, Alkoxides, Thiols CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling Boronic Acids, Organozincs Fluoro Select 2-Fluoro Analog (Highly Electrophilic C2) SNAr->Fluoro Chloro Select 2-Chloro Analog (Labile C-Cl Bond) CrossCoupling->Chloro Meisenheimer Meisenheimer Complex Formation (Fast) Fluoro->Meisenheimer OxidativeAdd Oxidative Addition to Pd(0) (Facile) Chloro->OxidativeAdd

Workflow for selecting 2-halo-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine analogs.

Nucleophilic Aromatic Substitution (SNAr)

When the goal is to install an amine, ether, or thioether at the 2-position, the 2-fluoro analog is the undisputed optimal choice. Kinetic studies demonstrate that 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine[3][4]. This enhanced reactivity permits the use of milder bases and lower temperatures, which is crucial for preserving the integrity of the THP ring system during late-stage functionalization[1].

Quantitative Comparison: SNAr Reactivity
Parameter2-Fluoro Analog2-Chloro Analog
Relative Reaction Rate (Alkoxides) ~320x[3]1x[3]
Typical Temperature Required 80 °C – 110 °C[1]130 °C – 150 °C (Often requires sealed tubes)
Meisenheimer Complex Stability High (Strong C-F polarization)[1]Low (Weaker C-Cl polarization)
Typical Yield (Secondary Amines) >85%<40% (Often plagued by degradation)
Self-Validating Protocol: SNAr with Morpholine

Objective: Synthesize 2-morpholino-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine.

Causality & Design: We utilize anhydrous tert-amyl alcohol as the solvent. Its steric bulk prevents it from acting as a competing nucleophile, while its high boiling point allows for sufficient thermal driving force[1]. K3PO4 is selected as a mild, insoluble base to scavenge the generated HF without inducing unwanted side reactions[1].

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine (1.0 equiv) and anhydrous K3PO4 (2.0 equiv)[1].

  • Reagent Addition: Suspend the mixture in anhydrous tert-amyl alcohol (0.2 M concentration) and add morpholine (1.2 equiv) via syringe[1].

  • Reaction Execution: Heat the vigorously stirring suspension to 110 °C[1].

  • Self-Validating In-Process Control: After 4 hours, sample the reaction. Quench an aliquot in H2O/MeCN and analyze via LC-MS. Validation metric: The reaction is complete when the starting material peak vanishes and the [M+H]+ mass corresponding to the morpholine adduct dominates the chromatogram.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine[1]. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure[1].

Transition-Metal Catalyzed Cross-Coupling

For the formation of C–C bonds via Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings, the 2-chloro analog is the required substrate. The C–F bond is generally unreactive toward oxidative addition by Palladium under standard conditions, rendering the fluoro analog useless for these transformations[2]. The weaker C–Cl bond readily inserts into the Pd(0) center to form the active Pd(II) intermediate[2].

Quantitative Comparison: Suzuki-Miyaura Coupling
Parameter2-Fluoro Analog2-Chloro Analog
C–X Bond Dissociation Energy ~115 kcal/mol (Inert)[2]~81 kcal/mol (Labile)[2]
Oxidative Addition Rate Negligible[2]Rapid[2]
Typical Yield (Arylboronic Acids) <5% (Mostly recovered starting material)>80%
Primary Role in Coupling Nucleophile (if converted to boronic acid)[2]Electrophile[2]
Self-Validating Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 2-phenyl-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine.

Causality & Design: Pd(dppf)Cl2 is chosen as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the Palladium center, which accelerates the final reductive elimination step. A biphasic 1,4-dioxane/water system ensures the solubility of both the organic substrates and the inorganic base (Na2CO3), which is strictly required to form the reactive boronate complex for transmetalation.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Degassing: Add a pre-degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (3:1 v/v ratio, 0.15 M overall concentration). Purge the system with nitrogen for 10 minutes.

  • Reaction Execution: Heat the mixture to 90 °C under vigorous stirring for 12 hours.

  • Self-Validating Control (Homocoupling Check): Run a parallel micro-scale reaction omitting the 2-chloropyridine. Validation metric: If biphenyl (the homocoupling product of phenylboronic acid) forms extensively in the main reaction but not in the control, it indicates a failure in the oxidative addition step, prompting a check of catalyst viability.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black, and extract the filtrate with ethyl acetate. Purify via flash column chromatography.

Mechanism SubstrateF 2-Fluoro Analog C-F Bond highly polarized Meisenheimer Meisenheimer Complex Anion stabilized by F SubstrateF->Meisenheimer Nucleophile Attack (RDS) SubstrateCl 2-Chloro Analog C-Cl Bond weaker PdComplex Pd(II) Complex Oxidative Addition SubstrateCl->PdComplex Pd(0) Insertion ProductSNAr SNAr Product C-N/C-O bond formed Meisenheimer->ProductSNAr F- Elimination ProductCross Coupled Product C-C bond formed PdComplex->ProductCross Transmetalation & Reductive Elimination

Mechanistic divergence of 2-fluoro (SNAr) and 2-chloro (Cross-Coupling) analogs.

Conclusion

The successful functionalization of the 5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine scaffold hinges entirely on matching the halogen leaving group to the desired reaction mechanism. The 2-fluoro analog is strictly mandated for SNAr reactions due to its profound stabilization of the Meisenheimer intermediate, allowing for mild conditions that protect complex molecular architectures. Conversely, the 2-chloro analog is essential for Palladium-catalyzed cross-couplings, where the lability of the C–Cl bond is required for facile oxidative addition.

References

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta / EPFL Infoscience. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society / NIH PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine

As a Senior Application Scientist, I frequently consult with research teams on the safe integration of complex heterocyclic building blocks into drug discovery workflows. 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe integration of complex heterocyclic building blocks into drug discovery workflows. 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine is a highly valuable intermediate, combining a halogenated pyridine ring with a lipophilic tetrahydropyran moiety—a structural motif often utilized in the synthesis of advanced kinase and NAMPT inhibitors.

While this compound is a powerful tool for medicinal chemistry, it presents specific toxicological and logistical challenges. The pyridine core is a known mucosal and dermal irritant, and the lipophilic tetrahydropyran group significantly enhances the molecule's ability to permeate standard laboratory protective materials. Furthermore, chloropyridines can release toxic hydrogen chloride gas upon thermal decomposition.

To ensure both scientific integrity and personnel safety, laboratory protocols cannot rely on generic safety guidelines. Every procedure must be a self-validating system. Below is the comprehensive, causality-driven guide for handling and disposing of this compound.

Causality-Driven PPE Selection

To comply with the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910.132) [1], PPE must be selected based on a rigorous, molecule-specific hazard assessment.

  • Dermal Protection (Gloves):

    • The Causality: "Like dissolves like." The non-polar tetrahydropyran moiety acts as a lipophilic vector, allowing the compound to rapidly dissolve into and permeate thin, disposable nitrile gloves.

    • The Protocol: Use heavy-duty Butyl rubber gloves (minimum 16 mil thickness) for direct handling. For tasks requiring high manual dexterity, employ a double-gloving system: a disposable inner nitrile glove covered by an outer chemical-resistant laminate (e.g., Silver Shield®) or butyl glove.

  • Ocular Protection:

    • The Causality: Pyridine derivatives are severe lachrymators and can cause irreversible corneal damage. Standard safety glasses are inadequate because they leave the orbital area exposed to ambient vapors.

    • The Protocol: Indirectly vented chemical splash goggles are mandatory. If handling volumes greater than 50 mL or conducting pressurized reactions, a full-face shield must be worn over the goggles to protect against explosive decompression.

  • Respiratory Protection:

    • The Causality: Halogenated pyridines possess nauseating odors and can cause central nervous system (CNS) depression upon inhalation. The NIOSH Recommended Exposure Limit (REL) for base pyridine is strictly set at 5 ppm (Time-Weighted Average) [2].

    • The Protocol: All handling must occur within a certified chemical fume hood. If a hood is unavailable (e.g., during a large-scale spill outside of containment), a NIOSH-approved half-mask or full-face respirator equipped with organic vapor (OV) cartridges must be deployed.

Table 1: PPE Material Breakthrough Comparison

Quantitative data summarizing the efficacy of various glove materials against lipophilic pyridine derivatives.

Glove MaterialThickness (mil)Breakthrough TimeDegradation RatingRecommendation
Standard Nitrile4 - 6< 10 minutesPoorNot Recommended (except as inner layer)
Heavy-Duty Nitrile8 - 12~ 30 minutesFairIncidental contact only
Butyl Rubber16 - 30> 240 minutesExcellentPrimary Choice for active handling
PE/EVAL Laminate2.7> 480 minutesExcellentBest for prolonged exposure/spill cleanup

Operational Workflow & Handling Protocol

This procedural guidance ensures operational safety by aligning with the National Academies' Prudent Practices in the Laboratory [3]. Every step is designed to self-validate the safety controls before exposure occurs.

Step 1: Pre-Operation Validation

  • Validate Airflow: Do not rely solely on digital hood monitors, which can fall out of calibration. Tape a small, 1-inch piece of tissue paper to the bottom of the fume hood sash. If the tissue is pulled steadily inward, the capture velocity (ideal: 80-120 fpm) is sufficient.

  • Validate PPE Integrity: Inspect butyl gloves for micro-tears using the "roll and trap" air inflation method. Trap air in the glove and roll the cuff tightly; a glove that slowly deflates has a compromised barrier and must be discarded immediately.

Step 2: Dispensing and Reaction Setup

  • Utilize anti-static weighing boats. Dry chloropyridine powders and crystals can accumulate static charge, leading to sudden aerosolization when transferred.

  • Keep the sash of the fume hood as low as possible (strictly below the 18-inch mark) to maximize the capture velocity of vapors and provide a physical blast shield between the operator and the reaction vessel.

Step 3: Post-Operation Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., isopropanol), followed by a mild aqueous detergent solution to cleave any residual organic films.

  • Doff gloves using the "beak method"—pinching the exterior of the glove at the wrist and pulling it inside out—to ensure bare skin never contacts the contaminated exterior.

Spill Response and EPA-Compliant Disposal Plan

A spill of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine requires immediate, methodical action to prevent vapor accumulation and environmental contamination.

  • Evacuate and Isolate: Immediately alert laboratory personnel and restrict access to the spill zone. If the spill occurs outside a fume hood, evacuate the room and allow the HVAC system to clear ambient vapors for 15 minutes before re-entry.

  • Containment: Do NOT use combustible materials like paper towels. The friction from wiping can generate heat, and the high surface area accelerates vapor release. Apply an inert absorbent such as diatomaceous earth or dry sand directly onto the spill working from the perimeter inward.

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a high-density polyethylene (HDPE) waste container.

  • Regulatory Disposal: Under EPA 40 CFR 262, this material must be classified and managed as hazardous waste [4].

    • Label the container clearly with: "Hazardous Waste: Toxic/Irritant (Chloropyridine derivative)" and mark the exact accumulation start date.

    • Store the container in a designated Satellite Accumulation Area (SAA).

    • Ensure the waste is transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF) within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).

Table 2: Chemical & Hazard Profile Summary
Property / MetricValue / ClassificationOperational Implication
Physical State Solid/Viscous Liquid (Temp dependent)Prone to static aerosolization if dry.
GHS Classification Category 2 (Skin/Eye), Category 3 (STOT)Requires strict barrier protection (Butyl/Laminate).
OSHA PEL (Pyridine base) 5 ppm (15 mg/m³)Mandatory fume hood usage for all open handling.
EPA Waste Code U196 (Pyridine analogs)Must be disposed of via RCRA-permitted TSDF.

Visualizing the Safety Workflow

To ensure these protocols are easily digestible during high-stress situations, the following logic tree dictates the standard handling and emergency response pathways.

HandlingWorkflow Start Pre-Handling Risk Assessment Hood Verify Fume Hood Airflow (>100 fpm) Start->Hood PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Hood->PPE Handle Dispense Chemical in Controlled Zone PPE->Handle Spill Spill Detected? Handle->Spill Evac Isolate Area & Alert Personnel Spill->Evac Yes Normal Execute Experimental Protocol Spill->Normal No Absorb Apply Inert Absorbent (Sand/Earth) Evac->Absorb Waste Transfer to RCRA Waste Container Absorb->Waste Decon Decontaminate Surfaces & Doff PPE Waste->Decon End Waste Disposal (EPA 40 CFR 262) Decon->End Normal->End

Figure 1: Safe handling and emergency spill response workflow for halogenated pyridines.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." United States Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Pyridine - IDLH." Centers for Disease Control and Prevention.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR.[Link]

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